N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
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Overview
Description
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a tetrahydro-1,3,5-triazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydro-1,3,5-triazine derivatives and benzenesulfonamide analogs. Examples include:
- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine .
Uniqueness
What sets N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H24N4O2S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H24N4O2S/c21-23(22,15-10-6-3-7-11-15)19-16-17-12-20(13-18-16)14-8-4-1-2-5-9-14/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H2,17,18,19) |
InChI Key |
ZJSMVTARGBHOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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